Structural Divergence: Absence of 6‑Position Halogen vs. 6‑Chloro and 6‑Bromo Analogs
2‑(3,5‑Di(thiophen‑2‑yl)‑4,5‑dihydro‑1H‑pyrazol‑1‑yl)‑4‑phenylquinazoline lacks a halogen substituent at the quinazoline 6‑position, in contrast to the most commonly listed 4‑phenylquinazoline analogs: 6‑chloro‑2‑(3,5‑dimethyl‑1H‑pyrazol‑1‑yl)‑4‑phenylquinazoline (CAS 100693‑28‑5) and 6‑chloro‑2‑[5‑(4‑methylphenyl)‑3‑(thiophen‑2‑yl)‑4,5‑dihydro‑1H‑pyrazol‑1‑yl]‑4‑phenylquinazoline (CAS 361480‑26‑4), both of which carry a 6‑Cl substituent [REFS‑1]. In the 4‑anilinoquinazoline EGFR inhibitor pharmacophore model, the 6‑position projects toward the solvent‑accessible region of the ATP‑binding pocket, and halogen substitution at this position can influence both potency and kinase selectivity through halogen‑bond interactions with backbone carbonyls or through modulation of the quinazoline N1 electron density [REFS‑2]. The target compound’s unsubstituted 6‑position eliminates a potential halogen‑bond donor, which may reduce affinity for off‑target kinases that exploit this interaction while preserving the core hinge‑binding hydrogen‑bond network [REFS‑2].
| Evidence Dimension | 6‑Position substitution pattern |
|---|---|
| Target Compound Data | Unsubstituted (R₆ = H) |
| Comparator Or Baseline | CAS 100693‑28‑5: R₆ = Cl; CAS 361480‑26‑4: R₆ = Cl; CAS 324759‑74‑2: R₆ = Cl; 6‑bromo analog: R₆ = Br |
| Quantified Difference | Qualitative structural difference; no direct comparative biochemical data available for these specific compounds in a single assay |
| Conditions | Structural comparison based on published 4‑anilinoquinazoline EGFR inhibitor pharmacophore models (Traquandi et al., WO2008074788A1; Zou et al., 2019) |
Why This Matters
The absence of a 6‑halogen creates a structurally distinct molecule that may exhibit a different kinase selectivity fingerprint compared to the widely available 6‑chloro analogs, making it a valuable probe for dissecting the contribution of 6‑position halogen bonding to target engagement in kinase panels.
- [1] PubChem Compound Summaries for CAS 100693‑28‑5, CAS 361480‑26‑4, CAS 324759‑74‑2, and CAS 835910‑85‑5. National Center for Biotechnology Information (2024). https://pubchem.ncbi.nlm.nih.gov/ View Source
- [2] Traquandi, G. et al. Substituted pyrazolo‑quinazoline derivatives, process for their preparation and their use as kinase inhibitors. WO2008074788A1 (2008). https://patents.google.com/patent/WO2008074788A1/en View Source
